3-Bromo-2-fluoro-6-hydroxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

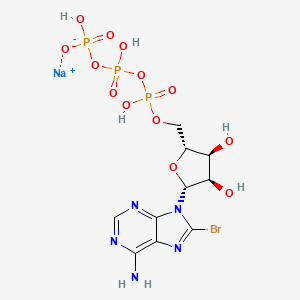

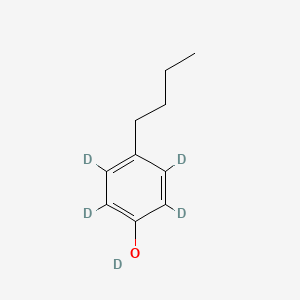

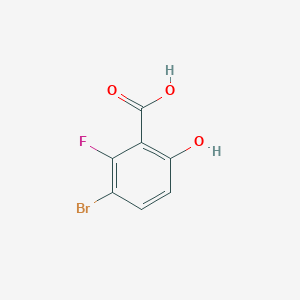

“3-Bromo-2-fluoro-6-hydroxybenzoic acid” is a chemical compound with the molecular formula C7H4BrFO3 . It is used in various scientific and industrial applications .

Molecular Structure Analysis

The molecular structure of “3-Bromo-2-fluoro-6-hydroxybenzoic acid” consists of a benzene ring substituted with bromo, fluoro, and hydroxy groups, as well as a carboxylic acid group . The exact mass of the molecule is 233.93278 g/mol .Physical And Chemical Properties Analysis

“3-Bromo-2-fluoro-6-hydroxybenzoic acid” has a molecular weight of 235.01 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 233.93278 g/mol . The topological polar surface area is 57.5 Ų .Aplicaciones Científicas De Investigación

Synthesis and Production

- 3-Bromo-2-fluoro-6-hydroxybenzoic acid can be synthesized from 2-amino-6-fluorobenzonitrile through processes like bromination, hydrolysis, diazotization, and deamination, suitable for industrial-scale production due to low cost and mild reaction conditions (Zhou Peng-peng, 2013).

Fluorimetric Analysis

- Derivatives of 3-Bromo-2-fluoro-6-hydroxybenzoic acid, such as 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, are used in fluorimetric analysis for determining secondary amino acids, demonstrating high reactivity and fluorescence yield (K. Imai & Yoshihiko Watanabe, 1981).

Halodeboronation in Organic Chemistry

- The compound plays a role in the study of halodeboronation reactions in organic chemistry, useful for producing aryl bromides and chlorides (Ronald H. Szumigala, Paul N. Devine, D. Gauthier, R. Volante, 2004).

Fluorophores in Spectroscopy and Microscopy

- Variants of 3-Bromo-2-fluoro-6-hydroxybenzoic acid, such as 3-hydroxybenzo[g]chromones, are used as fluorophores in spectroscopy and microscopy, particularly in studying biomolecular interactions due to their sensitivity to the polarity of the local environment (Yevhenii A. Kyriukha et al., 2018).

Enzymatic and Microbial Studies

- In microbial studies, derivatives like 3-hydroxybenzoate 4-hydroxylase from Pseudomonas testosteroni are used to catalyze the transformation of 3-hydroxybenzoate to protocatechuate, demonstrating the utility in biochemistry and microbiology research (J. L. Michalover et al., 1973).

Environmental Biodegradation

- Studies on Alcaligenes denitrificans NTB-1 show the biodegradation of halogenated benzoates, including derivatives of 3-Bromo-2-fluoro-6-hydroxybenzoic acid, indicating its relevance in environmental biodegradation research (W. J. van den Tweel, J. Kok, J. D. de Bont, 1987).

Propiedades

IUPAC Name |

3-bromo-2-fluoro-6-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYVMESVHCKHNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C(=O)O)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-fluoro-6-hydroxybenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-[(E)-dimethylaminomethylideneamino]purin-2-yl]-2-methylpropanamide](/img/structure/B1380636.png)